4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperidine and morpholine under specific conditions. One common method involves the use of hydrazonoyl halides as precursors . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways . For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
1,2,4-Triazole Derivatives: Known for their antimicrobial and anticancer properties.
Oxadiazole Derivatives: These compounds also exhibit a wide range of biological activities.
Uniqueness
4-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of the thiadiazole ring with piperidine and morpholine moieties enhances its potential as a versatile therapeutic agent .
Properties
Molecular Formula |
C13H20N4O2S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H20N4O2S/c1-10-14-13(20-15-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3 |
InChI Key |
ZHORKTCKRUGVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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